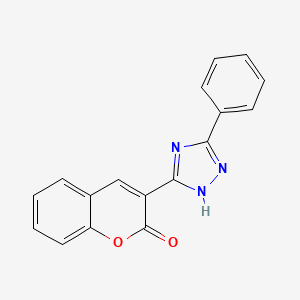

Methyl 2-amino-3-(2-hydroxy-4,6-dimethylphenyl)propanoate;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

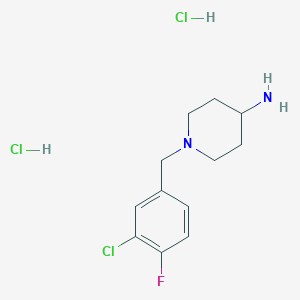

“Methyl 2-amino-3-(2-hydroxy-4,6-dimethylphenyl)propanoate;hydrochloride” is a chemical compound with the CAS Number: 2503203-03-8. It is a solid under normal conditions .

Molecular Structure Analysis

The InChI code for this compound is1S/C12H17NO2.ClH/c1-8-4-5-10 (9 (2)6-8)7-11 (13)12 (14)15-3;/h4-6,11H,7,13H2,1-3H3;1H/t11-;/m0./s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the stereochemistry. Physical And Chemical Properties Analysis

This compound has a molecular weight of 243.73 . It is stored under an inert atmosphere at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

- Methyl 2-amino-3-(2-hydroxy-4,6-dimethylphenyl)propanoate hydrochloride exhibits promising anticancer properties. Researchers have investigated its effects on tumor cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to elucidate its mechanisms and potential as a therapeutic agent against specific cancer types .

- Inflammation plays a crucial role in various diseases. This compound has shown anti-inflammatory effects in preclinical models. It modulates inflammatory pathways, potentially making it useful for conditions like rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders .

- Researchers have explored the analgesic potential of Methyl 2-amino-3-(2-hydroxy-4,6-dimethylphenyl)propanoate hydrochloride. It may act on pain receptors or alter pain perception pathways. Investigations into its efficacy and safety are ongoing .

- Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, are characterized by neuronal damage. This compound has demonstrated neuroprotective properties in animal models. It may enhance neuronal survival, reduce oxidative stress, and modulate neurotransmitter systems .

- Preliminary studies suggest that Methyl 2-amino-3-(2-hydroxy-4,6-dimethylphenyl)propanoate hydrochloride possesses antimicrobial activity. It inhibits the growth of certain bacteria and fungi. Researchers are investigating its potential as an alternative antimicrobial agent.

- Cardiovascular diseases remain a global health concern. Some studies indicate that this compound may have cardiovascular benefits. It could affect blood pressure regulation, vascular tone, or platelet function. However, more research is needed to establish its clinical relevance .

Anticancer Research

Anti-Inflammatory Activity

Analgesic Properties

Neuroprotective Effects

Antimicrobial Activity

Cardiovascular Research

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 2-amino-3-(2-hydroxy-4,6-dimethylphenyl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3.ClH/c1-7-4-8(2)9(11(14)5-7)6-10(13)12(15)16-3;/h4-5,10,14H,6,13H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZNXOMDWZGAFIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)CC(C(=O)OC)N)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-3-(2-hydroxy-4,6-dimethylphenyl)propanoate;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2495529.png)

![8-(2,4-dimethoxyphenyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2495531.png)

![(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2495533.png)

![N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2495541.png)

![4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2495542.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2495547.png)

![3-(2-chloro-6-fluorobenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2495549.png)